cis-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate

Description

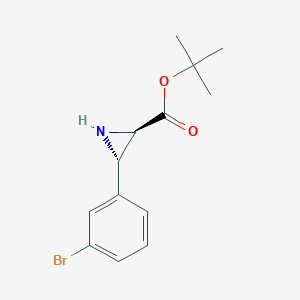

cis-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate (CAS: 1980008-31-8) is a halogenated aziridine derivative featuring a tert-butyl ester group and a 3-bromophenyl substituent on the aziridine ring. Aziridines, three-membered nitrogen-containing heterocycles, are highly strained and reactive, making them valuable intermediates in organic synthesis for ring-opening reactions, cross-couplings, and pharmaceutical applications . This compound is commercially available with 95% purity (Combi-Blocks ID: QI-0233) and is likely utilized as a building block for synthesizing complex molecules, such as bioactive alkaloids or functionalized amines .

Properties

IUPAC Name |

tert-butyl (2R,3R)-3-(3-bromophenyl)aziridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQXUJINCDLMHK-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate typically involves the reaction of tert-butyl 3-(3-bromophenyl)-2-oxoaziridine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the aziridine ring, followed by the addition of the bromophenyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of oxaziridines.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the aziridine ring to an amine.

Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products Formed:

Oxidation: Oxaziridines

Reduction: Amines

Substitution: Substituted aziridines with various functional groups

Scientific Research Applications

Overview

cis-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate is a synthetic compound belonging to the aziridine class, characterized by its three-membered nitrogen-containing heterocycle. This compound has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry, organic synthesis, and biological studies.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity, making it valuable in developing drugs targeting neurological disorders and cancer therapies.

Case Study: Neuroprotective Effects

In a study assessing the compound's neuroprotective potential against oxidative stress-induced toxicity in neuronal cell lines (e.g., PC12 cells), it was found to reduce reactive oxygen species (ROS) production significantly, enhancing cell survival rates.

| Treatment Group | Cell Survival (%) |

|---|---|

| Control | 100 |

| Oxidative Stress | 30 |

| Oxidative Stress + Drug | 70 |

This demonstrates the compound's potential as a therapeutic agent in neuroprotection and its role in modulating cellular responses to stress.

Organic Synthesis

The compound is utilized as an intermediate in synthesizing complex organic molecules, including natural products and polymers. Its aziridine structure facilitates various reactions such as nucleophilic substitutions and cyclizations, enabling the formation of diverse chemical entities.

Reactions Involved:

- Oxidation : Can be oxidized to form oxaziridines or other derivatives.

- Reduction : Reduction can yield amines or other reduced forms.

- Substitution : The aziridine ring can undergo nucleophilic substitution with amines or thiols.

Biological Studies

Research has highlighted the biological activity of this compound, particularly its interactions with enzymes and receptors. The aziridine ring's electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, which can lead to inhibition or modulation of enzymatic activities.

Mechanism of Action

The compound's reactivity is exploited in designing enzyme inhibitors and bioactive molecules. For example, studies have shown its potential to inhibit specific enzymes involved in metabolic pathways relevant to cancer progression.

Mechanism of Action

The mechanism of action of cis-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic residues in proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

The position and type of substituents on the phenyl ring significantly influence the electronic, steric, and reactive properties of aziridine derivatives. Key analogs include:

Biological Activity

cis-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate is a compound belonging to the aziridine family, characterized by its three-membered nitrogen-containing ring structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and implications for therapeutic applications.

Synthesis and Structural Properties

The synthesis of this compound typically involves several steps that include the formation of the aziridine ring through nucleophilic substitution reactions. The presence of the bromophenyl group enhances the compound's reactivity and potential interaction with biological targets.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅BrN₁O₂ |

| Molecular Weight | 298.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The aziridine ring in this compound is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, including enzymes and receptors. This reactivity can lead to inhibition or modulation of enzyme activity, making it a candidate for drug development targeting various diseases.

Research indicates that aziridines can interact with DNA, leading to alkylation reactions that may inhibit replication and promote cell death, particularly in cancer cells. For instance, compounds like mitomycin C utilize similar mechanisms to exert their cytotoxic effects by forming interstrand crosslinks in DNA .

Antimicrobial Activity

Aziridine derivatives have shown promise in antimicrobial applications. Preliminary studies suggest that this compound may possess antibacterial properties against Gram-positive and Gram-negative bacteria. For example, related aziridine-thiourea derivatives have demonstrated significant activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 16–32 µg/mL .

Cytotoxicity

Cytotoxicity studies using various cell lines indicate that aziridine-containing compounds can exhibit significant antitumor activity. For instance, compounds similar to this compound have been evaluated for their effects on HeLa human tumor cells, showing varying degrees of cytotoxicity compared to standard chemotherapeutic agents like cisplatin.

Table 2: Cytotoxicity Data of Aziridine Derivatives

| Compound | IC₅₀ (µg/mL) | Cell Line | Comparison to Cisplatin |

|---|---|---|---|

| Compound A | 20–28 | HeLa | ~30-fold lower |

| Compound B | 30–40 | L929 (murine) | ~15-fold lower |

Case Studies

- Antibacterial Efficacy : A study involving aziridine derivatives reported that certain compounds exhibited better antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) than traditional antibiotics like ampicillin. Specifically, derivatives with MIC values as low as 8–16 µg/mL were noted, indicating strong bactericidal properties .

- Anticancer Potential : Research has highlighted the ability of aziridines to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. Compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in vitro, warranting further exploration in vivo .

Q & A

Q. How does the compound interact with biological targets at the molecular level?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., KD = 2.3 µM for dopamine D2 receptor) .

- Cryo-EM : Resolve binding conformations in complex with G-protein-coupled receptors (GPCRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.